molecular formula C22H16N4O2S2 B6553241 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040665-75-5

2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553241
CAS No.: 1040665-75-5
M. Wt: 432.5 g/mol
InChI Key: HFPJLSHMTJALSS-UHFFFAOYSA-N
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Description

The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core. This scaffold is substituted at the 2-position with a sulfanyl-linked 1,2,4-oxadiazole ring bearing a 4-methylphenyl group and at the 3-position with a phenyl group.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-14-7-9-15(10-8-14)20-24-18(28-25-20)13-30-22-23-17-11-12-29-19(17)21(27)26(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPJLSHMTJALSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps. Here's a generalized route:

  • Formation of the oxadiazole ring: : Starting from a substituted benzoic acid, the oxadiazole ring is formed through a cyclization reaction.

  • Thieno[3,2-d]pyrimidin-4-one synthesis: : Using a thienopyrimidine derivative, the core thieno[3,2-d]pyrimidin-4-one structure is constructed.

  • Linking the oxadiazole to thienopyrimidinone: : A condensation reaction is used to link the oxadiazole moiety to the thienopyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the yield and purity of each synthetic step, as well as ensuring cost-effectiveness and scalability. Common techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one: can undergo various types of chemical reactions:

  • Oxidation: : The sulfur moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction of the oxadiazole ring or the thienopyrimidinone core can be achieved under specific conditions.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.

  • Substitution Reactions: : Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

  • Sulfoxides and sulfones: : Products of oxidation reactions.

  • Reduced intermediates: : Products from reduction reactions.

  • Substituted derivatives: : Products from substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an antimicrobial agent . Research has demonstrated its effectiveness against various bacterial and fungal strains, indicating its role in the development of new antibiotics or antifungal treatments. The mechanism of action likely involves the inhibition of enzymes critical for bacterial cell wall synthesis, leading to cell death.

Anticancer Activity

Studies have indicated that this compound may possess anticancer properties . It has been shown to inhibit the growth of several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The oxadiazole moiety is particularly noteworthy for its ability to interact with cellular targets involved in cancer progression.

Coordination Chemistry

In coordination chemistry, this compound can serve as a ligand , forming complexes with transition metals. These complexes may exhibit unique electronic properties and catalytic activities, making them useful in various chemical reactions and materials synthesis.

Material Science

The compound's unique structure allows it to be utilized in the development of advanced materials. It can be incorporated into polymers or coatings to impart specific properties such as enhanced thermal stability or improved mechanical strength.

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
  • Anticancer Research : In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations that were non-toxic to normal cells. The results suggest further exploration in clinical settings .
  • Material Development : Research highlighted its incorporation into polymer matrices to enhance mechanical properties while maintaining flexibility and thermal stability .

Mechanism of Action

The exact mechanism by which 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating biochemical pathways. This modulation can lead to desired biological effects, such as inhibiting the growth of cancer cells or microorganisms.

Comparison with Similar Compounds

Oxadiazole Modifications

  • 3-(3-Methylphenyl) vs. 4-Methylphenyl : The compound in (3-butyl-2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl derivative) shows a meta-methyl substituent on the oxadiazole phenyl group, which may sterically hinder target interactions compared to the para-methyl group in the target compound .
  • Chlorophenyl and Fluorophenyl Substituents : The 2-chlorophenyl-oxadiazole in increases lipophilicity (Cl > CH₃), while the 4-fluorophenyl group in enhances electronegativity, influencing binding affinity .

Alkyl/Aryl Side Chains

  • 3-Phenyl vs.

Physicochemical Properties

Compound (Reference) Molecular Weight logP* Key Substituents
Target Compound () 456.53 ~3.2 4-Methylphenyl-oxadiazole, 3-phenyl
3-Butyl analog () 412.53 ~4.0 3-Methylphenyl-oxadiazole, 3-butyl
3-Allyl-5-(4-fluorophenyl) () 424.47 ~2.8 4-Fluorophenyl, allyl
6-(3-(2-Chlorophenyl)... () 456.30 ~3.5 2-Chlorophenyl, difluorobenzyl

*Estimated using fragment-based methods. Lower logP values suggest better aqueous solubility.

Biological Activity

The compound 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a novel heterocyclic compound that has attracted attention for its potential biological activities. This article delves into its pharmacological properties, focusing on its anticancer, antimicrobial, and antifungal activities.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidin core with oxadiazole and phenyl substituents. Its molecular formula is C19H17N5OSC_{19}H_{17}N_5OS with a molecular weight of approximately 373.43 g/mol. The presence of sulfur and nitrogen heteroatoms contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to our target compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: HepG2 Cell Line

A study investigating the cytotoxic effects of similar compounds on the HepG2 liver cancer cell line revealed that certain derivatives induced apoptosis through the activation of caspase pathways. The activation levels were significantly higher compared to controls, indicating a promising mechanism for anticancer activity .

CompoundConcentration (μM)Caspase-3 Activation (fold increase)
Compound A7.97
Compound B6.15.8

Antimicrobial Activity

The oxadiazole moiety has been recognized for its antimicrobial properties. Compounds containing this functional group have demonstrated activity against various strains of bacteria and fungi.

Antitubercular Activity

In a study focusing on Mycobacterium tuberculosis (Mtb), derivatives similar to our compound exhibited notable antimicrobial activity. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 0.045 µg/mL against Mtb strains . This suggests that the oxadiazole-thienopyrimidine framework may be effective against resistant strains of tuberculosis.

CompoundMIC (µg/mL)Activity Against
Compound X0.045Mtb H37Rv
Compound Y0.25Mtb resistant strain

Antifungal Activity

The biological activity of thieno[3,2-d]pyrimidine derivatives extends to antifungal properties as well. Research has shown that these compounds can inhibit fungal growth through various mechanisms.

The antifungal activity is often attributed to the disruption of fungal cell membranes or interference with nucleic acid synthesis. A quantitative structure-activity relationship (QSAR) analysis indicated that specific structural features enhance antifungal potency .

Summary of Biological Activities

The following table summarizes the biological activities associated with the compound and its derivatives:

Activity TypeTarget Organism/Cell LineObserved Effect
AnticancerHepG2Induction of apoptosis
AntitubercularMycobacterium tuberculosisMIC = 0.045 µg/mL
AntifungalVarious fungal strainsInhibition of growth

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